molecular formula C9H12OS B11946082 Benzene, [2-(methylthio)ethoxy]- CAS No. 65199-13-5

Benzene, [2-(methylthio)ethoxy]-

Cat. No.: B11946082
CAS No.: 65199-13-5
M. Wt: 168.26 g/mol
InChI Key: OWLBOFNPZLGUHY-UHFFFAOYSA-N
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Description

Benzene, [2-(methylthio)ethoxy]-: is an organic compound with the molecular formula C8H10OS It is a derivative of benzene, where the benzene ring is substituted with a 2-(methylthio)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2-(methylthio)ethoxy]- typically involves the reaction of benzene with 2-(methylthio)ethanol under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with 2-(methylthio)ethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of Benzene, [2-(methylthio)ethoxy]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, [2-(methylthio)ethoxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Br2, HNO3

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

Benzene, [2-(methylthio)ethoxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, [2-(methylthio)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 2-(methylthio)ethoxy group can influence the reactivity and selectivity of these reactions by stabilizing the intermediate carbocation .

Comparison with Similar Compounds

    Benzene, 1-methoxy-2-methyl-: (C8H10O)

    Benzene, 1-methoxy-2-(methylthio)-: (C8H10OS)

Comparison: Benzene, [2-(methylthio)ethoxy]- is unique due to the presence of both an ethoxy and a methylthio group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. For example, Benzene, 1-methoxy-2-methyl- contains only a methoxy group, while Benzene, 1-methoxy-2-(methylthio)- contains a methoxy and a methylthio group but lacks the ethoxy group .

Properties

CAS No.

65199-13-5

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-methylsulfanylethoxybenzene

InChI

InChI=1S/C9H12OS/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

OWLBOFNPZLGUHY-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=CC=C1

Origin of Product

United States

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